CID 71351900
Description
Properties
Molecular Formula |
La3Sn |
|---|---|
Molecular Weight |
535.43 g/mol |
InChI |
InChI=1S/3La.Sn |
InChI Key |
RUYCGQPKMVTXIC-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[La].[La].[La] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71351900 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve multiple steps, including the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: CID 71351900 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s molecular structure and the conditions under which they are carried out.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can vary widely and are often characterized using analytical techniques such as spectroscopy and chromatography.
Scientific Research Applications
CID 71351900 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has applications in various industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 71351900 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and optimizing existing ones.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on CID 71351900 is absent, the evidence highlights methodologies and structural analogs that facilitate comparisons. Below is a framework for such an analysis, extrapolated from related studies:
2.1 Structural Analogues
(Figure 1) lists oscillatoxin derivatives with similar backbones, such as:
- Oscillatoxin D (CID: 101283546): Contains a polyketide-derived macrocyclic structure.
- 30-Methyl-oscillatoxin D (CID: 185389): Methylation at position 30 alters hydrophobicity and bioactivity.
- Oscillatoxin E (CID: 156582093) and F (CID: 156582092): Differ in hydroxylation patterns, affecting solubility and receptor binding .
If this compound is an oscillatoxin analog, its properties (e.g., solubility, toxicity) would depend on substituents like methyl or hydroxyl groups.
2.2 Functional Analogues
compares betulin-derived inhibitors (e.g., CID 72326, CID 64971) with substrates like taurocholic acid (CID 6675) and DHEAS (CID 12594). Key differences include:
This compound, if a triterpenoid derivative, may share betulin’s low bioavailability but differ in target specificity.
2.3 Pharmacological Comparisons
and discuss chemotherapy-induced diarrhea (CID) treatments, such as irbesartan (CID 3749) and troglitazone (CID 5591). These compounds inhibit ion channels or inflammatory pathways. A comparison table might include:
| Compound (CID) | Mechanism of Action | Efficacy in CID |
|---|---|---|
| Irbesartan (3749) | Angiotensin II receptor blocker | Limited direct evidence |
| Troglitazone (5591) | PPAR-γ agonist | Preclinical anti-inflammatory |
| This compound | Unknown | Not studied |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
